Einecs 287-243-8

Description

Einecs 287-243-8 is a heterocyclic organic compound primarily used in pharmaceutical and agrochemical research. These compounds are often intermediates in synthesizing bioactive molecules due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions. Key applications include kinase inhibition, antimicrobial agents, and ligand design for catalytic processes .

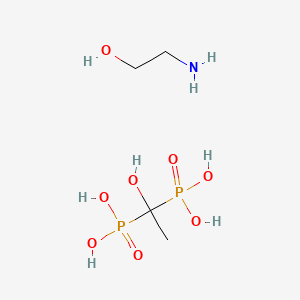

Structure

3D Structure of Parent

Properties

CAS No. |

42220-47-3 |

|---|---|

Molecular Formula |

C2H8O7P2.C2H7NO C4H15NO8P2 |

Molecular Weight |

267.11 g/mol |

IUPAC Name |

2-aminoethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |

InChI |

InChI=1S/C2H7NO.C2H8O7P2/c3-1-2-4;1-2(3,10(4,5)6)11(7,8)9/h4H,1-3H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |

InChI Key |

QJXDOXIQIDGSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N |

physical_description |

Liquid |

Related CAS |

85443-51-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol typically involves the reaction of phosphonic acid derivatives with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating and the use of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems ensures consistent reaction conditions and product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

Einecs 287-243-8 undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

The reaction mechanism involves nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .

Acylation and Electrophilic Activation

The amide group participates in electrophilic activation strategies, forming reactive intermediates:

Keteniminium Salt Formation

Treatment with triflic anhydride (Tf₂O) and collidine generates a keteniminium ion, enabling cycloaddition or nucleophilic substitution reactions :

Applications :

-

[2+2] Cycloaddition with alkynes to form cyclobutenones.

-

Reaction with Grignard reagents (e.g., RMgX) for alkylation .

Nucleophilic Substitution

The α-carbon adjacent to the carbonyl group exhibits reactivity toward nucleophiles:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Organolithium | THF, −78°C, 1 hr | Substituted acetamide derivatives | |

| Thiolates (RS⁻) | DMF, RT, 6 hrs | Thioether-functionalized amides |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:

-

Volatile fragments : CO, NH₃, and toluene derivatives.

-

Residue : Carbonaceous material (∼15% mass retention).

Reaction Optimization Insights

Design of Experiments (DoE) methodologies highlight critical factors for maximizing yield in its reactions :

-

Temperature : Optimal range 60–80°C for hydrolysis.

-

Solvent polarity : Non-polar solvents (e.g., toluene) favor electrophilic activation.

Scientific Research Applications

Phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.

Biology: The compound is studied for its potential role in inhibiting certain enzymes and biological pathways.

Medicine: It is used in the formulation of drugs for treating bone disorders and as a component in dental care products.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol involves its ability to form stable complexes with metal ions. This chelation process prevents the precipitation of metal salts, thereby inhibiting scale formation and corrosion. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

The following analysis compares Einecs 287-243-8 with two structurally analogous compounds: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 116-71-2) . These were selected based on shared functional groups (chloro, nitrogen-rich rings) and industrial relevance .

Structural and Physicochemical Properties

Key Observations :

- This compound and its analogs exhibit moderate lipophilicity (LogP 2.5–3.1), suitable for membrane permeability in drug design.

Key Observations :

- Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) is critical for introducing substituents to triazine cores .

- Chlorination via POCl₃ remains a standard method for pyridine derivatives, though it poses safety risks due to corrosive reagents .

Key Observations :

- Chloro-substituted triazines (e.g., CAS 918538-05-3) show potent anticancer activity but require structural optimization to reduce metabolic clearance.

- Pyrazolopyridines (e.g., CAS 116-71-2) demonstrate broader antimicrobial utility, though solubility limitations necessitate formulation advancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.